Benzyl ethyl phenylphosphonate
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Overview
Description
Benzyl ethyl phenylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group, an ethyl group, and a phenyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl ethyl phenylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses palladium acetate as the palladium source and Xantphos as a supporting ligand . The reaction conditions often include microwave irradiation to achieve high yields in a short time.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl ethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Benzyl ethyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other materials
Mechanism of Action
The mechanism of action of benzyl ethyl phenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity .
Comparison with Similar Compounds
- Benzyl phenylphosphonate
- Ethyl phenylphosphonate
- Benzyl ethyl phosphonate
Comparison: Benzyl ethyl phenylphosphonate is unique due to the presence of both benzyl and ethyl groups attached to the phosphonate moiety. This structural feature provides distinct reactivity and selectivity compared to other similar compounds. For example, the presence of the benzyl group can enhance the compound’s ability to participate in nucleophilic substitution reactions, while the ethyl group can influence its solubility and stability .
Properties
CAS No. |
60051-31-2 |
---|---|
Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
[ethoxy(phenyl)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H17O3P/c1-2-17-19(16,15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
GUWDMFLFDNKNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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